4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde

Description

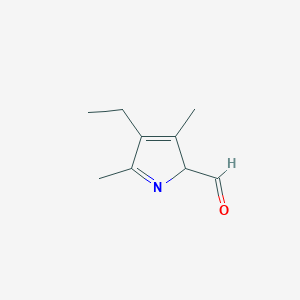

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring an aldehyde functional group at the 2-position, with ethyl and methyl substituents at the 3-, 4-, and 5-positions of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and applications in catalysis, drug design, and organic electronics. This compound serves as a key intermediate in synthesizing more complex molecules, such as (E)-4-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)but-3-en-2-one, which is light-sensitive and requires protective measures during synthesis. Its IR spectrum (neat) shows characteristic peaks at 3254 cm⁻¹ (N–H stretch), 1612 cm⁻¹ (C=O stretch), and 1444 cm⁻¹ (C–H bending), consistent with its functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,9H,4H2,1-3H3 |

InChI Key |

WHOMUWRDCXKJBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(N=C1C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method includes the reaction of 3,5-dimethyl-2H-pyrrole with ethyl formate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed

Oxidation: 4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carboxylic acid.

Reduction: 4-Ethyl-3,5-dimethyl-2H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrrole derivatives with varying substituents exhibit distinct electronic properties. For example:

- 4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde: Alkyl groups (ethyl and methyl) are electron-donating, enhancing the electron density of the pyrrole ring. This increases the nucleophilicity of the aldehyde group, favoring reactions like enone formation (as seen in ).

- Fluorinated pyrrole derivatives (e.g., in EP 4 374 877 A2): Electron-withdrawing groups like fluorine reduce ring electron density, altering reactivity in cross-coupling or substitution reactions.

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : These compounds, while structurally distinct, share heterocyclic frameworks. Their nitrile and pyrazole moieties confer different electronic profiles, influencing antioxidant and antimicrobial activities.

Table 1: Structural and Electronic Comparison

Computational Insights

Density-functional theory (DFT) studies () suggest that alkyl-substituted pyrroles like this compound have lower global hardness (higher softness) compared to fluorinated analogs, making them more reactive in electrophilic substitutions. Conceptual DFT parameters (e.g., Fukui functions) could further predict regioselectivity in reactions.

Biological Activity

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various chemical properties that allow it to interact with biological systems, making it a subject of interest for researchers exploring new therapeutic agents.

The compound undergoes several chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde group can be reduced to form alcohols.

- Substitution : Electrophilic substitution reactions can occur at the pyrrole ring, leading to various derivatives.

These reactions are significant as they influence the compound's biological activity and potential applications in drug development .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, thereby affecting various cellular processes. Additionally, the pyrrole ring participates in π-π interactions with aromatic residues in biological molecules, which may modulate their function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds derived from pyrroles have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Pyrrole derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, studies demonstrated that modifications on the pyrrole structure could enhance its potency against specific cancer types . The structure-activity relationship (SAR) analyses revealed that substituents on the pyrrole ring significantly influence its anticancer efficacy.

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on the antitubercular properties of pyrrole derivatives, including those related to this compound. Certain derivatives showed potent inhibitory effects against Mycobacterium tuberculosis strains with MIC values below 1 µg/mL .

- Cytotoxicity Profiles : In another investigation, derivatives of this compound were tested for cytotoxicity against human pulmonary fibroblasts and murine macrophages. Results indicated that while some compounds exhibited high activity against bacterial strains, they also maintained low cytotoxicity towards human cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde | Similar structure; different reactivity | Moderate antibacterial activity |

| 3,5-Dimethyl-2H-pyrrole-2-carbaldehyde | Lacks ethyl group | Lower reactivity; varied biological effects |

| 4-Ethyl-2H-pyrrole-2-carbaldehyde | Lacks methyl groups | Reduced reactivity; less studied |

This table illustrates how structural variations influence the biological properties of pyrrole derivatives.

Q & A

Q. Q1: What are the recommended synthetic routes for 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

A:

- Methodology : The compound can be synthesized via multicomponent reactions involving pyrrolidine derivatives and aldehydes. For example, analogous syntheses (e.g., in EP 4 374 877 A2) use ethyl ester precursors (e.g., (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester) and aldehydes (e.g., 2,3-difluorobenzaldehyde) under reflux conditions in polar aprotic solvents like DMF or THF. Catalytic bases such as KCO or triethylamine are critical for deprotonation .

- Optimization : Reaction temperature (80–120°C) and stoichiometric ratios of aldehyde to pyrrolidine derivatives significantly impact yield. For reproducibility, use inert atmospheres (N/Ar) to prevent oxidation of intermediates .

Q. Q2: How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

A:

- Experimental Techniques :

- NMR : H and C NMR are essential for identifying substituent positions. For example, the aldehyde proton typically resonates at δ 9.5–10.5 ppm, while methyl and ethyl groups appear as singlets or triplets in δ 1.0–2.5 ppm .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ethyl vs. methyl placement) via single-crystal analysis, as demonstrated in studies of similar pyrrole derivatives .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict NMR chemical shifts and verify experimental data .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) for this compound?

A:

- Contradiction Analysis :

- Dynamic Effects : Conformational flexibility in the pyrrole ring or aldehyde group may lead to averaged NMR signals. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers and clarify splitting patterns .

- Solvent Effects : Polar solvents (e.g., DMSO-d) may stabilize specific tautomers. Compare spectra in CDCl vs. DMSO-d to identify solvent-dependent shifts .

- Advanced Techniques : 2D NMR (COSY, NOESY) maps coupling networks and spatial proximities, resolving ambiguities in substituent orientation .

Q. Q4: How can computational methods predict the compound’s reactivity in nucleophilic additions or cyclization reactions?

A:

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify electrophilic (aldehyde carbon) and nucleophilic (pyrrole β-positions) sites .

- Transition State Modeling : For cyclization reactions, locate transition states (e.g., IRC calculations) to predict regioselectivity and activation barriers .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. Q5: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

A:

- Chiral Integrity : If asymmetric synthesis is involved (e.g., using chiral auxiliaries or catalysts), monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each step.

- Scale-Up Risks : Aggregation or racemization may occur under high-concentration conditions. Mitigate via:

Biological and Functional Studies

Q. Q6: How can researchers design experiments to evaluate the compound’s antioxidant or antimicrobial potential?

A:

- Antioxidant Assays :

- Antimicrobial Testing :

Q. Q7: What structural modifications enhance the compound’s bioactivity while retaining core functionality?

A:

- SAR Strategies :

- Validation : Pair synthetic modifications with in vitro assays (e.g., ROS inhibition) and computational docking (e.g., AutoDock Vina) to predict target binding .

Data Contradictions and Reproducibility

Q. Q8: How should researchers address discrepancies in reported melting points or spectral data across studies?

A:

- Root-Cause Analysis :

- Collaborative Verification : Cross-validate data with independent labs using standardized protocols (e.g., IUPAC guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.